molecular formula C20H27N3O2 B5661615 N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide

Cat. No. B5661615
M. Wt: 341.4 g/mol
InChI Key: CIEPJMBWLUKNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide acts as an agonist for the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. Activation of the delta opioid receptor by N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in a reduction in pain perception. N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has also been shown to have anxiolytic and antidepressant effects, which may be mediated by its actions on the delta opioid receptor.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and antidepressant effects, N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide is its high selectivity for the delta opioid receptor, which allows for more targeted effects and fewer side effects compared to non-selective opioid agonists. However, one of the limitations of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are a number of potential future directions for research on N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide. One area of interest is the development of more potent and selective delta opioid receptor agonists for the treatment of pain and other disorders. Another area of interest is the development of novel drug delivery methods to improve the bioavailability and duration of action of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic and antidepressant effects of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide, which may lead to the development of new treatments for these disorders.

Synthesis Methods

The synthesis of N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The most common method for synthesizing N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide involves the reaction of 3,5-dimethylisoxazole with 3-bromopropylamine hydrobromide to form 3-(3,5-dimethylisoxazol-4-yl)propylamine. This intermediate is then reacted with 4-(4-chlorophenyl)piperidine-4-carboxylic acid to form N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide.

Scientific Research Applications

N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a highly selective agonist for the delta opioid receptor, which is involved in the modulation of pain perception. N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide has also been studied for its potential use in the treatment of drug addiction and depression.

properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-4-piperidin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-19(15(2)25-23-14)6-4-12-22-20(24)17-9-7-16(8-10-17)18-5-3-11-21-13-18/h7-10,18,21H,3-6,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEPJMBWLUKNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.